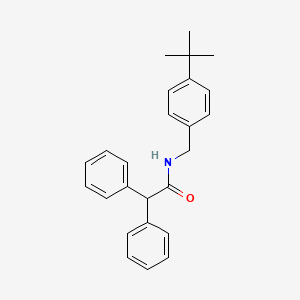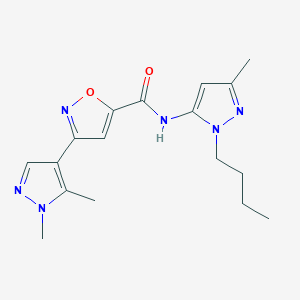![molecular formula C17H24N4OS B4751819 3-[3-(4-ethyl-1-piperazinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4751819.png)
3-[3-(4-ethyl-1-piperazinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
説明
3-[3-(4-ethyl-1-piperazinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as EPPQ and has been studied extensively in recent years for its ability to target specific receptors in the body and potentially treat various diseases.
作用機序
EPPQ has been shown to modulate the activity of sigma-1 and dopamine D3 receptors, which are involved in various physiological processes such as neurotransmitter release, cell signaling, and gene expression. By targeting these receptors, EPPQ can potentially regulate various cellular processes and treat diseases associated with their dysfunction.
Biochemical and Physiological Effects
Studies have shown that EPPQ can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function. EPPQ has also been shown to have antioxidant properties, which can protect cells from oxidative stress and prevent cellular damage.
実験室実験の利点と制限
One of the advantages of using EPPQ in lab experiments is its ability to target specific receptors and potentially treat various diseases. However, one limitation is that EPPQ may have off-target effects, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of EPPQ. One potential direction is to investigate the potential of EPPQ in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential of EPPQ as a therapeutic agent for cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate the safety and efficacy of EPPQ in preclinical and clinical settings.
科学的研究の応用
EPPQ has been studied for its potential pharmacological properties, particularly in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that EPPQ can target specific receptors in the body, such as the sigma-1 receptor and the dopamine D3 receptor, which are involved in various physiological processes.
特性
IUPAC Name |
3-[3-(4-ethylpiperazin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-2-19-10-12-20(13-11-19)8-5-9-21-16(22)14-6-3-4-7-15(14)18-17(21)23/h3-4,6-7H,2,5,8-13H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIOPHADMUNWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCN2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-ethylpiperazin-1-yl)propyl]-2-thioxo-1H-quinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-{[4-(hydroxymethyl)-4-(4-methoxybenzyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4751743.png)
![N-allyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4751747.png)
![N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)benzamide](/img/structure/B4751754.png)
![methyl 5-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}-2-chlorobenzoate](/img/structure/B4751761.png)
![2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4751782.png)


![3,6-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4751797.png)

![ethyl 2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4751807.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4751809.png)
![1-(2-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4751811.png)
![ethyl N-[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]glycinate](/img/structure/B4751825.png)
![N-[(2,4-dimethylphenyl)sulfonyl]-4-fluorobenzamide](/img/structure/B4751834.png)